molecular formula C22H20N4O3 B416096 6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 331862-15-8

6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B416096
CAS No.: 331862-15-8
M. Wt: 388.4g/mol
InChI Key: NMWKXTVRWVZUGE-UHFFFAOYSA-N
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Description

6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a closely related compound, is explored for its role in synthesizing various pyrano[2,3-c]pyrazole derivatives. These derivatives have demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, another study explored its utility as a precursor for creating pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, evaluating their antiviral properties against Herpes Simplex Virus (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Synthetic Organic Chemistry

The utility of 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles in synthetic organic chemistry is notable. These compounds serve as building blocks for developing biologically important heterocyclic compounds, showcasing their versatility in chemical synthesis (Patel, 2017).

Corrosion Inhibition

Pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been synthesized and investigated as inhibitors for mild steel corrosion. These studies demonstrate their efficacy in protecting against corrosion in acidic environments, highlighting their potential in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Green Chemistry and Eco-Friendly Synthesis

The synthesis of 6-amino-2H,4H-pyrano[2,3-с]pyrazole-5-carbonitriles has been achieved using environmentally friendly methods. These methods avoid toxic catalysts and solvents, aligning with the principles of green chemistry (Bhosle, Khillare, Dhumal, & Mane, 2016).

Antimicrobial, Antioxidant, and Antiproliferative Activities

Recent studies have synthesized new derivatives containing the pyrano[2,3-c]pyrazole moiety, demonstrating potent antibacterial, antifungal, antioxidative, and cytotoxic effects against various cancer cells. This indicates the potential of these compounds in therapeutic applications (Ali et al., 2021).

Green Corrosion Inhibitors

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized as green corrosion inhibitors for mild steel. Their effectiveness, confirmed through experimental and theoretical techniques, underscores their potential in corrosion protection (Gupta et al., 2018).

Properties

CAS No.

331862-15-8

Molecular Formula

C22H20N4O3

Molecular Weight

388.4g/mol

IUPAC Name

6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O3/c1-13-18-19(15-10-7-11-17(27-2)20(15)28-3)16(12-23)21(24)29-22(18)26(25-13)14-8-5-4-6-9-14/h4-11,19H,24H2,1-3H3

InChI Key

NMWKXTVRWVZUGE-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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